Cytidine Diphosphate Ethanolamine (CDPEA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cytidine Diphosphate Ethanolamine (CDPEA) is a metabolite of glycerophospholipid metabolism and phosphatidylethanolamine (PE) biosynthesis . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDPEA is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .

Synthesis Analysis

CDPEA is synthesized by the ethanolaminephosphate cytidylyltransferase (EPCT), a key enzyme in the ethanolamine branch of the Kennedy pathway responsible for the de novo synthesis of PE . EPCT is a cytosolic protein capable of catalyzing the formation of CDPEA from ethanolamine-phosphate and cytidine triphosphate .Molecular Structure Analysis

The molecular structure of CDPEA is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine molecule . It is synthesized via the cytidine diphosphate (CDP)-ethanolamine pathway in the ER .Chemical Reactions Analysis

CDPEA is involved in the synthesis of ethanolamine phosphoglycerides from cytidine-5’-diphosphate ethanolamine and 1 -radyl-2-acyl-sn-glycerols . The enzyme involved in this reaction is particulate-bound and requires Mn2+ and bile salts for optimal activity .Physical And Chemical Properties Analysis

The physical and chemical properties of CDPEA are influenced by its components. The glycerol backbone serves as the scaffold to which the other components attach, forming the backbone of the phospholipid . The fatty acid chains contribute to the amphipathic nature of phospholipids, enabling them to form the lipid bilayer .Aplicaciones Científicas De Investigación

Synthesis of Phosphatidylcholine (PC)

CDPEA is involved in the cytidine diphosphate choline pathway (CDP), which is responsible for the synthesis of phosphatidylcholine (PC). It is synthesized via decarboxylation of PS (by the actions of PS decarboxylase) and by the addition of cytidine diphosphate-ethanolamine to diglycerides .

Formation of PC via Methylation

PE, which is formed by the addition of CDPEA to diglycerides, can also form PC via methylation from SAM .

Cytidine Deaminases

Cytidine deaminases, such as apolipoprotein B messenger RNA editing enzyme, catalytic polypeptide (APOBEC) enzymes and activation-induced cytidine deaminase, are gene-editing enzymes that catalyze the deamination of C into U bases and result in single-nucleotide conversions in genomic DNA (gDNA) .

Compatibility with CRISPR-associated (Cas) Proteins

Cytidine deaminase could be compatible with multiple clustered regularly interspaced short palindromic repeat (CRISPR)-associated (Cas) proteins for specific applications or to improve product .

Formation of Cytarabine Monophosphate

Deoxycytidine kinase (dCK) is the rate-limiting enzyme that catalyzes the first phosphorylation step to form cytarabine monophosphate, which is further phosphorylated into the triphosphate form .

Direcciones Futuras

Propiedades

Número CAS |

3038-18-8 |

|---|---|

Nombre del producto |

Cytidine Diphosphate Ethanolamine (CDPEA) |

Fórmula molecular |

C11H20N4O11P2 |

Peso molecular |

446.25 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

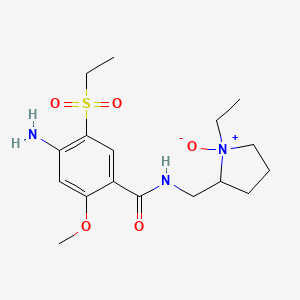

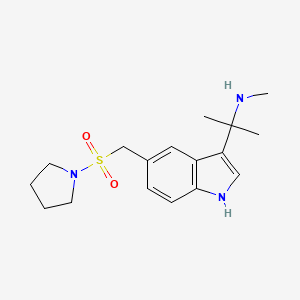

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)